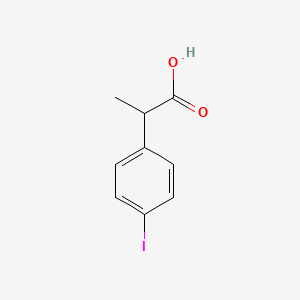

2-(4-Iodophenyl)propanoic acid

Descripción general

Descripción

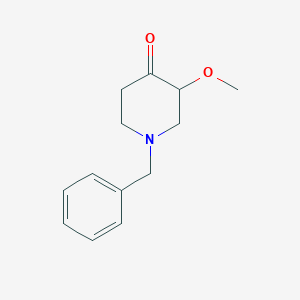

2-(4-Iodophenyl)propanoic acid is a chemical compound that belongs to the family of arylpropanoic acids. It is characterized by the presence of an iodine atom attached to the phenyl ring, which can significantly influence its chemical reactivity and physical properties. The compound is structurally related to various other arylpropanoic acids, some of which are known for their anti-inflammatory and analgesic activities, such as ibuprofen and ketoprofen .

Synthesis Analysis

The synthesis of compounds related to 2-(4-Iodophenyl)propanoic acid often involves multi-step reactions that may include condensation, reduction, and functional group transformations. For instance, the synthesis of related compounds has been achieved through reactions such as the Kondakof condensation, Diels-Alder reaction, and reductive processes . Additionally, enantioselective syntheses have been reported, where control of stereochemistry is crucial for the biological activity of the compounds . The introduction of iodine into the phenyl ring can be achieved through various halogenation techniques, which are not explicitly detailed in the provided papers but are well-established in organic synthesis.

Molecular Structure Analysis

The molecular structure of 2-(4-Iodophenyl)propanoic acid and its derivatives can be elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. These techniques allow for the determination of the connectivity of atoms within the molecule and the identification of functional groups . X-ray crystallography can also be used to determine the crystal structure and stereochemistry of the compound, providing detailed insights into its three-dimensional conformation .

Chemical Reactions Analysis

Arylpropanoic acids can undergo various chemical reactions, including esterification, acid-catalyzed ring closure, and radical fragmentation. For example, the acid-catalyzed ring closure of a related compound, 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid, leads to the formation of indanone derivatives . The presence of the iodine substituent in 2-(4-Iodophenyl)propanoic acid can facilitate further functionalization through metal-catalyzed coupling reactions, which are a cornerstone in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Iodophenyl)propanoic acid are influenced by the presence of the iodine atom. Iodine is a heavy and polarizable halogen, which can impact the compound's melting point, boiling point, and solubility. The electronic properties of the molecule, such as its absorption spectrum and electrochemical behavior, can be studied using ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry . Additionally, the compound's thermal stability can be assessed using thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) . Liquid crystalline behavior and phase transitions can be characterized by Differential Scanning Calorimetry (DSC) and Polarizing Microscopy (POM), which may be relevant for derivatives of 2-(4-Iodophenyl)propanoic acid with long alkyl or alkoxy chains .

Aplicaciones Científicas De Investigación

-

Chemical Properties and Storage

-

Biological Production of Propionic Acid

- Propionic acid and its derivatives, including “2-(4-Iodophenyl)propanoic acid”, are considered “Generally Recognized As Safe” food additives .

- They are used as an anti-microbial and anti-inflammatory agent, herbicide, and artificial flavor in diverse industrial applications .

- Propionic acid is produced via biological pathways using Propionibacterium and some anaerobic bacteria .

-

Asymmetric Synthesis of 2-Arylpropanoic Acids

- “2-(4-Iodophenyl)propanoic acid” has been used in the asymmetric synthesis of 2-arylpropanoic acids .

- This method involves the coupling of organic compounds in the presence of palladium with enantiopure 2-(3’-iodophenyl)propanoic and 2-(4’-iodophenyl)propanoic acids .

- This has been shown to be a general method for the synthesis of optically active arylpropanoic acids .

-

Synthesis of Ketoprofen and Ibuprofen

- The stereochemistry of (S)-2-(3’-Benzoylphenyl)propanoic acid (ketoprofen) and (S)-2-14’-(2"- methylpropyl)phenylpropanoic acid (ibuprofen) was controlled by a combination of Sharpless epoxidation followed by catalytic hydrogenolysis of the introduced benzylic epoxide oxygen bond .

- This method allowed for the synthesis of these compounds in high optical purity .

In the pharmaceutical industry, propanoic acid serves as an important building block in the production of several drugs and medications . Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .

Safety And Hazards

Propiedades

IUPAC Name |

2-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPXUPUAZGKDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodophenyl)propanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)